molecular formula C22H23N3O5S2 B2869555 Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865248-09-5

Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No. B2869555
CAS RN: 865248-09-5
M. Wt: 473.56
InChI Key: XWBDQXFNDXYMAN-GYHWCHFESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a tetrahydronaphthalene moiety, and a sulfamoyl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, related compounds have been reported to undergo reactions with various reagents . For example, thioxopyridine derivatives have been reported to react with ethyl bromoacetate to afford ester derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 473.56 g/mol. It has a topological polar surface area of 181 Ų and a complexity of 909 . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a rotatable bond count of 12 .

Scientific Research Applications

Overview of Research Applications

The complex molecule, Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate, finds its applications across various domains of scientific research. While direct studies on this specific compound are rare, research on similar compounds provides insights into its potential applications. These applications span from synthetic chemistry innovations to the development of compounds with possible therapeutic benefits.

Synthetic Chemistry and Compound Development

In the realm of synthetic chemistry, compounds with structures similar to this compound have been explored for their unique reactivity and potential as intermediates in the synthesis of more complex molecules. For example, studies on benzisothiazoles have demonstrated their versatility as intermediates in creating diverse chemical structures, hinting at the synthetic utility of related compounds in drug development and material science (Carrington et al., 1972).

Therapeutic Potential and Biological Activities

The structural complexity and potential biological activity of compounds like this compound invite exploration into their therapeutic applications. Research on analogues with benzimidazole and thiazole rings, for instance, has uncovered antimicrobial activities, suggesting that similar compounds could be developed into antimicrobial agents with specific target profiles (Salahuddin et al., 2017). Furthermore, the exploration of sulfonic acid analogues for selective receptor agonism indicates the potential for designing compounds with targeted therapeutic actions, such as retinoid X receptor (RXR)-selective agonists, which could offer new avenues for treating various diseases with fewer side effects (Heck et al., 2016).

Mechanism of Action

Biochemical Pathways

The compound seems to be involved in the pathway of radiation-induced bystander effects, which are initiated through intercellular signal transduction . It appears that pre-exposure to a low dose of the compound may affect radiation-induced DNA damage and subsequent repair pathways .

Result of Action

The results of the action of the compound suggest that it may enhance the response of tumor cells to radiation . Additionally, the initiation of DNA damage repair responses is delayed, followed by a sustained increase .

properties

IUPAC Name

ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h7-12H,2-6,13H2,1H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDQXFNDXYMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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